molecular formula C19H18N2OS2 B2634904 2-(benzylthio)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide CAS No. 1795471-20-3

2-(benzylthio)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2634904
CAS No.: 1795471-20-3
M. Wt: 354.49
InChI Key: ZHNSDYFHUSGPQS-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide is a complex organic compound that features a benzylthio group, a thiophene ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of benzylthiol with an appropriate acetamide derivative under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The benzylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Bases such as sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group typically results in the formation of disulfides, while reduction can yield various reduced forms of the compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug development and biochemical studies.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets. The benzylthio group and the heterocyclic rings may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylthio)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide
  • 2-(benzylthio)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)acetamide

Uniqueness

2-(benzylthio)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of both thiophene and pyridine rings, along with the benzylthio group, provides a versatile scaffold for further functionalization and application in various fields.

Properties

IUPAC Name

2-benzylsulfanyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS2/c22-19(14-24-12-15-4-2-1-3-5-15)21-10-16-8-18(11-20-9-16)17-6-7-23-13-17/h1-9,11,13H,10,12,14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNSDYFHUSGPQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NCC2=CC(=CN=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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